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molecular formula C9H10N2 B8456632 7-ethyl-1H-indazole CAS No. 75785-13-6

7-ethyl-1H-indazole

Cat. No. B8456632
M. Wt: 146.19 g/mol
InChI Key: UCFNXMRHHCYKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a solution of 5-bromo-7-ethyl-1H-indazole (900 mg, 4.00 mmol) in ethanol (16.0 mL) flushed with nitrogen was added palladium on carbon (128 mg, 1.2 mmol) and the mixture stirred under H2 at 1 atm. After 70 h the reaction was filtered over a pad of celite. The filtrate was collected and concentrated. The residue was dissolved in ethanol and 80 mg of palladium on carbon was added and stirred under H2 at 1 atm. After 3 h another 80 mg of palladium on carbon was added and stirred under H2 at 1 atm. After 16 h the reaction was filtered through a pad of celite. The filtrate was collected and concentrated. The yellow solid obtained was triturated with ether, filtered and dried under vacuum to give 7-ethyl-1H-indazole (771 mg, 5.27 mmol, 119%) as an off white solid. This was used directly without further purification. MS (M+H)+=146.8; 1H NMR (CDCl3) δ: 8.54 (s, 1H), 7.78 (d, J=8.2 Hz, 1H), 7.59 (d, J=7.1 Hz, 1H), 7.43 (t, J=7.1 Hz, 1H), 3.25 (q, J=7.4 Hz, 2H), 1.48 (t, J=7.5 Hz, 3H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
128 mg
Type
catalyst
Reaction Step Two
Yield
119%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH2:11][CH3:12])[CH:10]=1)[NH:7][N:6]=[CH:5]2>C(O)C.[Pd]>[CH2:11]([C:9]1[CH:10]=[CH:2][CH:3]=[C:4]2[C:8]=1[NH:7][N:6]=[CH:5]2)[CH3:12]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC=1C=C2C=NNC2=C(C1)CC
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
128 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under H2 at 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 70 h the reaction was filtered over a pad of celite
Duration
70 h
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
80 mg of palladium on carbon was added
STIRRING
Type
STIRRING
Details
stirred under H2 at 1 atm
ADDITION
Type
ADDITION
Details
After 3 h another 80 mg of palladium on carbon was added
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred under H2 at 1 atm
FILTRATION
Type
FILTRATION
Details
After 16 h the reaction was filtered through a pad of celite
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The yellow solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC=C2C=NNC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.27 mmol
AMOUNT: MASS 771 mg
YIELD: PERCENTYIELD 119%
YIELD: CALCULATEDPERCENTYIELD 131.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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